![molecular formula C7H7N3 B14479248 5,6-Dihydropyrido[2,3-d]pyridazine CAS No. 66135-42-0](/img/structure/B14479248.png)
5,6-Dihydropyrido[2,3-d]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dihydropyrido[2,3-d]pyridazine is a heterocyclic compound that belongs to the class of fused pyridazines. This compound is characterized by a bicyclic structure consisting of a pyridine ring fused to a pyridazine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydropyrido[2,3-d]pyridazine typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of pyridine derivatives with hydrazine or its derivatives. The reaction conditions often include heating under reflux with suitable solvents and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
化学反应分析
Types of Reactions
5,6-Dihydropyrido[2,3-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of pyridazine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridazine N-oxides, while reduction can produce fully saturated pyridazines. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophiles employed.
科学研究应用
5,6-Dihydropyrido[2,3-d]pyridazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its biological activities, this compound is explored as a lead compound for drug development. Its derivatives are tested for efficacy and safety in preclinical and clinical studies.
Industry: The compound is used in the development of new materials with specific properties, such as electronic and photonic materials.
作用机制
The mechanism of action of 5,6-Dihydropyrido[2,3-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being investigated .
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidine: This compound shares a similar fused ring structure but with a pyrimidine ring instead of a pyridazine ring.
Pyrido[2,3-d]pyrimidin-7-one: This derivative has a similar core structure and is studied for its potential as a kinase inhibitor in cancer therapy.
Pyrimidino[4,5-d][1,3]oxazine: This compound features a fused pyrimidine and oxazine ring system and is explored for its diverse biological activities.
Uniqueness
5,6-Dihydropyrido[2,3-d]pyridazine is unique due to its specific ring fusion and the presence of nitrogen atoms in the ring system. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo various chemical reactions and its potential biological activities set it apart from other similar compounds.
属性
CAS 编号 |
66135-42-0 |
|---|---|
分子式 |
C7H7N3 |
分子量 |
133.15 g/mol |
IUPAC 名称 |
5,6-dihydropyrido[2,3-d]pyridazine |
InChI |
InChI=1S/C7H7N3/c1-2-6-4-9-10-5-7(6)8-3-1/h1-3,5,9H,4H2 |
InChI 键 |
MQSAWUYSVHFJNC-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=NN1)N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Pyrrolidinedione, 1-[2-(3,4-dihydro-1-isoquinolinyl)ethyl]-](/img/structure/B14479166.png)
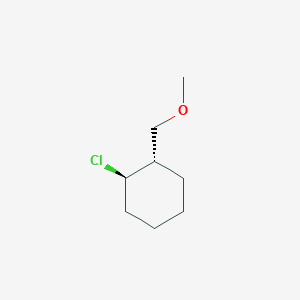
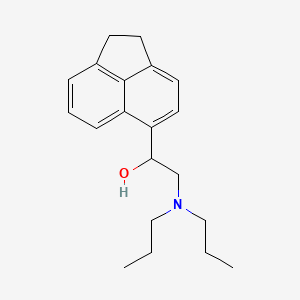


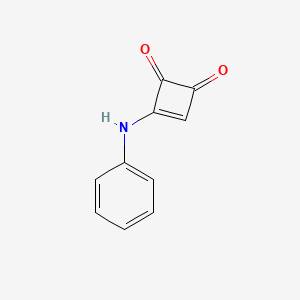
![2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol](/img/structure/B14479196.png)

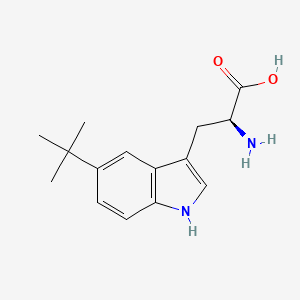
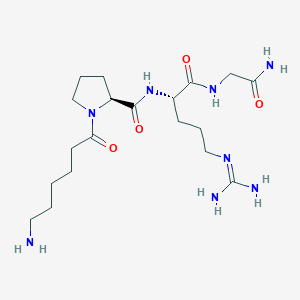

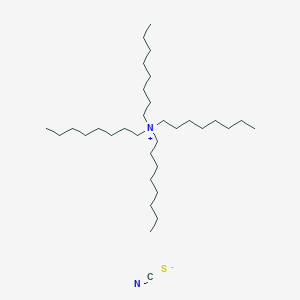

![4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL](/img/structure/B14479246.png)
